3,5-Dibromotyrosine

Beschreibung

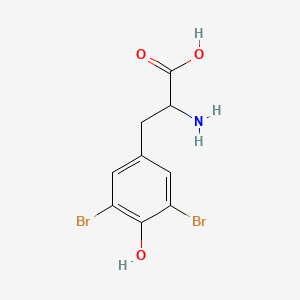

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COESHZUDRKCEPA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1Br)O)Br)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401015579 | |

| Record name | 3,5-Dibromo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID8139944 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

300-38-9, 537-24-6 | |

| Record name | 3,5-Dibromo-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-L-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromotyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07637 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,5-Dibromo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dibromotyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-dibromo-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBROMOTYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD49LEP46E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,5-dibromo-L-tyrosine chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3,5-dibromo-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-dibromo-L-tyrosine is a halogenated, non-proteinogenic amino acid, a derivative of the proteinogenic amino acid L-tyrosine where bromine atoms are substituted at the 3 and 5 positions of the phenyl ring.[1][2][3] While not incorporated into proteins during translation, it is found in nature, particularly in certain marine organisms and red algae that biosynthesize brominated aromatic compounds.[1] In the laboratory and pharmaceutical industry, it serves as a crucial intermediate in medicinal chemistry for synthesizing enzyme inhibitors and receptor ligands.[1] Its unique structure imparts specific chemical and biological properties, making it a subject of interest for therapeutic applications, including its potential as an antithyroid drug and for its neuroprotective effects.[2][4] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and biological significance, offering field-proven insights for professionals in research and drug development.

Core Physicochemical Properties

The fundamental characteristics of 3,5-dibromo-L-tyrosine define its behavior in chemical and biological systems. At room temperature, it presents as a white to off-white crystalline solid.[1] Its solubility is limited in water but improves in polar organic solvents like methanol and dimethyl sulfoxide (DMSO).[1]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉Br₂NO₃ | [2][3][5] |

| Molecular Weight | 338.98 g/mol | [2][3][5] |

| CAS Number | 300-38-9 | [1][2][3] |

| IUPAC Name | (2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid | [2] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 245°C | [5] |

| Boiling Point (Predicted) | 416.6 ± 45.0 °C | [5] |

| pKa | 2.17, 6.45, 7.60 (at 25°C) | [1] |

| Water Solubility | >50.8 µg/mL | [1] |

| Storage Temperature | Room Temperature | [1] |

Synthesis and Reactivity

Synthesis of 3,5-dibromo-L-tyrosine

The synthesis of 3,5-dibromo-L-tyrosine is most commonly achieved through the direct electrophilic bromination of L-tyrosine. The electron-donating hydroxyl group on the phenyl ring activates the ortho positions (C3 and C5), making them susceptible to attack by an electrophilic bromine source.

A particularly efficient and safe method for gram-scale preparation involves the use of dimethyl sulfoxide (DMSO) in a hydrobromic acid/acetic acid mixture.[6][7] This approach avoids the direct handling of elemental bromine in some contexts and provides good yields.

Experimental Protocol: Synthesis via DMSO/HBr Method [6][7]

-

Rationale: This protocol leverages the reaction between DMSO and HBr to generate an in situ electrophilic brominating agent. Using a stoichiometric amount of the reagents allows for controlled bromination. A slight excess of the brominating agent ensures the reaction goes to completion to form the dibrominated product.

-

Step 1: Reagent Preparation: In a suitable reaction vessel, dissolve L-Tyrosine in a mixture of glacial acetic acid (AcOH) and aqueous hydrobromic acid (HBr).

-

Step 2: Initiation of Bromination: While stirring, add approximately 2.2 equivalents of Dimethyl Sulfoxide (DMSO) to the solution. The reaction is exothermic and should be controlled.

-

Step 3: Reaction Conditions: Heat the reaction mixture to between 60-70°C. Maintain this temperature and continue stirring until reaction completion, which can be monitored by thin-layer chromatography (TLC).

-

Step 4: Isolation and Purification: Upon completion, cool the reaction mixture to allow the product to precipitate. Collect the solid product by filtration, wash with a cold solvent (e.g., cold water or ether) to remove impurities, and dry under vacuum. Recrystallization can be performed if higher purity is required.

Caption: Workflow for the synthesis of 3,5-dibromo-L-tyrosine.

Chemical Reactivity

The reactivity of 3,5-dibromo-L-tyrosine is governed by its functional groups: the amino acid moiety (amine and carboxylic acid), the phenolic hydroxyl group, and the brominated aromatic ring.

-

Amino Acid Reactions: The amine and carboxylic acid groups can undergo standard reactions such as salt formation, esterification, and amide bond formation. In peptide synthesis, the amine is typically protected with an Fmoc (9-fluorenylmethoxycarbonyl) group to allow for its controlled incorporation into a peptide chain.[8]

-

Phenolic Hydroxyl Group: The hydroxyl group can be alkylated or acylated. Its acidity is increased by the electron-withdrawing effect of the two bromine atoms.

-

Aromatic Ring: The bromine atoms are deactivating and direct further electrophilic substitution to the remaining positions, although such reactions are less common. The C-Br bonds can participate in cross-coupling reactions, offering a handle for further derivatization.

Biological Activity and Therapeutic Potential

3,5-dibromo-L-tyrosine is not merely a synthetic curiosity; it exhibits a range of biological activities that make it a compelling molecule for drug development.

Neuroprotective Effects

Research in animal models has demonstrated that the D-enantiomer of 3,5-dibromo-tyrosine (3,5-DBr-D-Tyr) possesses significant neuroprotective properties. It has been shown to reduce infarct volume and improve neurological function in rat models of stroke.[4] Furthermore, it can suppress seizures induced by pentylenetetrazole (PTZ).[4] A key finding from these studies is that 3,5-DBr-D-Tyr achieves these therapeutic effects without causing significant adverse changes in cardiovascular parameters like blood pressure and heart rate, highlighting a favorable safety profile.[4]

Marker for Oxidative Stress

In the human body, activated eosinophils release eosinophil peroxidase (EPO), an enzyme that uses bromide ions to generate potent brominating agents.[9] These reactive species can modify proteins, and tyrosine residues are a primary target. The reaction of protein-bound tyrosine with these brominating agents forms 3-bromotyrosine and 3,5-dibromotyrosine.[9] Consequently, the detection of this compound in biological tissues can serve as a specific biomarker for eosinophil-dependent oxidative damage, which is implicated in inflammatory conditions like asthma and allergic disorders.[9]

Caption: Formation of this compound as a biomarker of oxidative stress.

Other Activities

3,5-dibromo-L-tyrosine is also classified as an antithyroid drug, though its mechanism and clinical use in this context are less prominent than other agents.[2][10]

Analytical Methodologies

The quantification of 3,5-dibromo-L-tyrosine, particularly in biological matrices like urine or tissue, is critical for its study as a biomarker. The gold standard for this application is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC/MS/MS).[11]

Protocol Outline: LC/MS/MS Quantification in Urine [11]

-

Rationale: This method provides high sensitivity and specificity. Solid-phase extraction cleans up the sample, derivatization improves chromatographic behavior and ionization efficiency, and tandem mass spectrometry allows for unambiguous identification and quantification using multiple-reaction monitoring (MRM).

-

Step 1: Sample Preparation: The urine sample is first purified using solid-phase extraction (SPE) to remove interfering substances.

-

Step 2: Isotopic Dilution: A known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled 3,5-dibromo-L-tyrosine) is added to the sample to ensure accurate quantification.

-

Step 3: Derivatization: The sample is derivatized, for example, by butylation with n-butanol/HCl. This process converts the carboxylic acid to a butyl ester, which improves its chromatographic properties.

-

Step 4: LC Separation: The derivatized sample is injected into an HPLC system, typically with a reverse-phase column (e.g., C18), and separated using a solvent gradient.

-

Step 5: MS/MS Detection: The eluent from the LC is directed to a tandem mass spectrometer. The instrument is set to a multiple-reaction monitoring (MRM) mode, where it specifically monitors for the precursor-to-product ion transitions unique to both the analyte and its internal standard.

-

Step 6: Quantification: The analyte concentration is determined by comparing the peak area ratio of the native analyte to its stable isotope-labeled internal standard.

Safety and Handling

While comprehensive toxicological data is not fully available, 3,5-dibromo-L-tyrosine should be handled with care in a laboratory setting.[12]

-

Hazards: It may cause skin irritation, serious eye irritation, and respiratory irritation.[2][12]

-

Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[12]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not let the product enter drains.[12]

Conclusion

3,5-dibromo-L-tyrosine is a multifaceted molecule with well-defined chemical properties and significant potential in both chemical synthesis and biomedical research. Its straightforward synthesis and reactive functional groups make it a valuable building block for medicinal chemists. Concurrently, its emerging roles as a neuroprotective agent and a specific biomarker for eosinophil-mediated oxidative stress underscore its importance for drug development professionals and clinical researchers. A thorough understanding of its chemical characteristics, reactivity, and biological functions is essential for harnessing its full potential in therapeutic and diagnostic applications.

References

- A Direct Synthesis of 3,5‐Dibromo‐O‐methyl‐L‐tyrosine. Helvetica Chimica Acta.

- 3,5-Dibromo-L-tyrosine 300-38-9 wiki - Guidechem. Guidechem.

- 3,5-Dibromo-L-Tyrosine - ChemBK. ChemBK.

- 3,5-dibromo-L-tyrosine | C9H9Br2NO3 | CID 67532 - PubChem. PubChem.

- 3,5-Dibromo-L-Tyrosine - ChemicalBook. ChemicalBook.

- Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine - PubMed. PubMed.

- Halogenated aromatic amino acid 3,5-dibromo-D: -tyrosine produces beneficial effects in experimental stroke and seizures - PubMed. PubMed.

- Fmoc-3,5-dibromo-L-tyrosine - Chem-Impex. Chem-Impex.

- A Direct Synthesis of 3,5‐Dibromo‐O‐methyl‐L‐tyrosine | Request PDF - ResearchGate.

- Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine | Request PDF.

- 3,5-Dibromo-L-Tyrosine | Drug Information, Uses, Side Effects, Chemistry. Pharmacompass.

- 3-Bromotyrosine and this compound Are Major Products of Protein Oxidation by Eosinophil Peroxidase: Potential Markers for Eosinophil-Dependent Tissue Injury in Vivo | Biochemistry - ACS Publications.

- MSDS of 3,5-dibromo-L-tyrosine. Capot Chemical.

- PRODUCT INFORMATION - Cayman Chemical. Cayman Chemical.

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

- Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. Sigma-Aldrich.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC - NIH.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 3,5-dibromo-L-tyrosine | C9H9Br2NO3 | CID 67532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Dibromo-L-tyrosine | 300-38-9 [m.chemicalbook.com]

- 4. Halogenated aromatic amino acid 3,5-dibromo-D: -tyrosine produces beneficial effects in experimental stroke and seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 3,5-Dibromo-L-Tyrosine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. capotchem.cn [capotchem.cn]

The Ubiquitous Halogen: A Technical Guide to the Natural Occurrence and Significance of 3,5-Dibromotyrosine in Marine Organisms

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromotyrosine, a halogenated derivative of the amino acid tyrosine, stands as a pivotal precursor to a vast and structurally diverse class of secondary metabolites predominantly found in marine invertebrates, particularly sponges of the order Verongida.[1][2][3] These compounds are not mere metabolic curiosities; they represent a cornerstone of the chemical defense strategies employed by these sessile organisms, exhibiting a wide spectrum of potent biological activities.[4][5][6] This in-depth technical guide provides a comprehensive overview of the natural occurrence of this compound, delving into its biosynthesis, ecological roles, and the pharmacological potential of its derivatives. We will explore established methodologies for the extraction and characterization of these compounds and illuminate the molecular pathways through which they exert their effects, offering critical insights for researchers in marine natural products chemistry, pharmacology, and drug development.

Introduction: The Significance of Brominated Tyrosines

The marine environment is a crucible of unique biochemical adaptations, leading to the evolution of a plethora of secondary metabolites with no counterparts in terrestrial ecosystems.[7] Among these, bromotyrosine-derived alkaloids are a prominent and extensively studied class of marine natural products.[1][2] The journey of discovery for these compounds began as early as 1913 with the isolation of dibromotyrosine from coral species.[1] However, it was the subsequent identification of more complex derivatives from marine sponges like Aplysina fistularis (formerly Verongia fistularis) that unveiled the true chemical diversity and biological potential of this family of molecules.[1][8]

At the heart of this chemical diversity lies 3,5-dibromo-L-tyrosine, a non-proteinogenic amino acid characterized by the presence of two bromine atoms on its phenolic ring.[9] This simple molecule serves as the fundamental building block for over 800 known bromotyrosine alkaloids, which exhibit a remarkable array of structural motifs, including spirocyclohexadienylisoxazolines, oximes, and bastadins.[1][3] The prevalence of these compounds in sponges, which are soft-bodied and sessile, underscores their critical role in chemical defense against predation, microbial infection, and overgrowth by competing organisms.[4][7][10]

From a pharmacological standpoint, the derivatives of this compound are of immense interest. Compounds such as aeroplysinin-1, a metabolite formed upon tissue damage in Aplysina sponges, have demonstrated potent antibiotic, anti-inflammatory, anti-angiogenic, and anti-tumor properties.[4][5][6] This broad spectrum of bioactivity has positioned bromotyrosine derivatives as promising leads for the development of novel therapeutic agents.[7][5]

Biosynthesis of this compound and its Derivatives

The biosynthesis of this compound in marine sponges is a fascinating example of enzymatic halogenation. The pathway commences with the essential amino acid L-phenylalanine, which is first hydroxylated to form L-tyrosine.[2] The key step in the formation of this compound is the regioselective bromination of the tyrosine ring, a reaction catalyzed by vanadium-dependent haloperoxidases (VHPOs).[11][12][13] These enzymes utilize bromide ions from seawater and hydrogen peroxide to generate a reactive bromine species, which then electrophilically attacks the aromatic ring of tyrosine at the ortho positions to the hydroxyl group.[12][14][15]

The biosynthesis can be visualized as follows:

Caption: Simplified mechanism of the anti-angiogenic action of Aeroplysinin-1.

Anticancer and Cytotoxic Activities

Several bromotyrosine derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines. [1][6]Their mechanisms of action are often multi-targeted, involving the induction of apoptosis, inhibition of cell proliferation, and disruption of key signaling pathways. For example, some derivatives have been shown to inhibit histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer. [3]

Other Bioactivities

The biological activities of bromotyrosine derivatives extend beyond the aforementioned effects. Some compounds have shown potential as antiviral agents, while others have been investigated for their effects on neurological disorders. [4][16]For instance, 3,5-dibromo-D-tyrosine has shown beneficial effects in experimental models of stroke and seizures. [16]

Methodologies for Extraction, Isolation, and Characterization

The successful investigation of this compound and its derivatives hinges on robust and efficient methods for their extraction, isolation, and structural elucidation.

Extraction and Isolation Workflow

A typical workflow for the isolation of bromotyrosine derivatives from marine sponges involves several key steps:

Caption: General workflow for the extraction and isolation of bromotyrosine derivatives.

Detailed Experimental Protocol: Extraction and Preliminary Fractionation

The following protocol provides a representative method for the extraction and initial fractionation of bromotyrosine derivatives from a marine sponge of the genus Aplysina.

Materials and Reagents:

-

Fresh or frozen sponge material

-

Dichloromethane (DCM), analytical grade

-

Methanol (MeOH), analytical grade

-

Deionized water

-

Rotary evaporator

-

Silica gel for vacuum liquid chromatography (VLC)

-

Glassware (beakers, flasks, separating funnel)

Procedure:

-

Sample Preparation: Cut the sponge material into small pieces and lyophilize or air-dry to remove excess water.

-

Extraction:

-

Submerge the dried sponge material in a 1:1 mixture of DCM and MeOH.

-

Allow the mixture to stand at room temperature for 24 hours with occasional agitation.

-

Decant the solvent and repeat the extraction process twice more with fresh solvent.

-

Combine the solvent extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Solvent Partitioning:

-

Dissolve the crude extract in a minimal amount of MeOH and then partition between DCM and deionized water in a separating funnel.

-

Separate the layers and collect the DCM layer.

-

Wash the aqueous layer with DCM twice more and combine all DCM extracts.

-

Dry the combined DCM extract over anhydrous sodium sulfate, filter, and concentrate to yield the nonpolar crude extract.

-

-

Vacuum Liquid Chromatography (VLC):

-

Prepare a VLC column with silica gel.

-

Dissolve the nonpolar crude extract in a minimal volume of DCM and adsorb it onto a small amount of silica gel.

-

Apply the adsorbed extract to the top of the VLC column.

-

Elute the column with a stepwise gradient of solvents of increasing polarity (e.g., starting with 100% hexane, followed by increasing proportions of ethyl acetate in hexane, and finally methanol in ethyl acetate).

-

Collect fractions and monitor their composition using thin-layer chromatography (TLC).

-

Combine fractions with similar TLC profiles for further purification.

-

Characterization Techniques

The structural elucidation of isolated bromotyrosine derivatives relies on a combination of modern spectroscopic and spectrometric techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are indispensable for determining the carbon skeleton and the relative stereochemistry of the molecules. [17][18]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula. Tandem MS (MS/MS) experiments are used to obtain fragmentation patterns that aid in structural elucidation. [17][19]* Other Techniques: Infrared (IR) spectroscopy provides information about functional groups, while ultraviolet-visible (UV-Vis) spectroscopy can reveal the presence of chromophores. Chiroptical methods like circular dichroism (CD) are used to determine the absolute stereochemistry of chiral molecules. [18]

Future Directions and Conclusion

The study of this compound and its derivatives continues to be a vibrant and promising area of research. While significant progress has been made in understanding their chemistry, biosynthesis, and biological activities, several avenues for future exploration remain. The elucidation of the complete biosynthetic pathways for the vast array of bromotyrosine alkaloids, including the identification and characterization of all the enzymes involved, is a key area of interest. Furthermore, the exploration of the pharmacological potential of these compounds is far from complete. Many derivatives have yet to be screened for their biological activities, and for those with known activities, further investigation into their mechanisms of action is warranted.

The development of sustainable methods for the production of these compounds, either through chemical synthesis or biotechnological approaches, will be crucial for their advancement as therapeutic agents. The unique chemical structures and potent biological activities of this compound derivatives ensure that they will remain a focal point of marine natural products research for years to come, with the potential to yield novel drugs for the treatment of a wide range of human diseases.

References

- Aeroplysinin-1-a-sponge-derived-multi-targeted-bioactive-marine-drug. (2015). Ask this paper.

- Guzmán, D. C. R., et al. (2015). Aeroplysinin-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug. PMC - NIH.

- Aeroplysinin‐1, A Sponge‐Derived Compound with Multi‐Target Biological Activity. (n.d.).

- Rodríguez-Nieto, S., et al. (2002).

- Aeroplysinin-1 exhibits a wide spectrum of antibiotic action. (n.d.).

- Peng, J., et al. (n.d.).

- Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance. (n.d.). MDPI.

- 3,5-dibromo-L-tyrosine. (n.d.). PubChem.

- Freeman, M. F., et al. (n.d.). Presence of Bromotyrosine Alkaloids in Marine Sponges Is Independent of Metabolomic and Microbiome Architectures. PMC - PubMed Central.

- Aplysfistularine: A novel dibromotyrosine derivative isolated from Aplysina fistularis. (n.d.).

- Bioactive Bromotyrosine Derivatives from the Pacific Marine Sponge Suberea clavata (Pulitzer-Finali, 1982). (2021). MDPI.

- Halogenated aromatic amino acid 3,5-dibromo-D: -tyrosine produces beneficial effects in experimental stroke and seizures. (2011). PubMed.

- Tymiak, A. A., & Rinehart, K. L. (1981). Biosynthesis of dibromotyrosine-derived antimicrobial compounds by the marine sponge Aplysina fistularis (Verongia aurea). Journal of the American Chemical Society.

- Lira, N. S., et al. (2009).

- Wu, W., et al. (1999). 3-Bromotyrosine and this compound Are Major Products of Protein Oxidation by Eosinophil Peroxidase: Potential Markers for Eosinophil-Dependent Tissue Injury in Vivo. Biochemistry.

- This compound. (n.d.). PubChem.

- This compound. (n.d.). MedChemExpress.

- An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis. (n.d.). RSC Publishing.

- Presence of Bromotyrosine Alkaloids in Marine Sponges Is Independent of Metabolomic and Microbiome Architectures. (n.d.). mSystems - ASM Journals.

- Potential of marine sponge metabolites against prions : bromotyrosine derivatives, a family of interest. (2024). Horizon IRD.

- The metabolism of 3,5-di-bromotyrosine and 3-bromotyrosine in vivo. (n.d.).

- Lira, N. S., et al. (n.d.).

- Insights into the Mechanism of a Vanadium Bromoperoxidase from the Marine Macro‐Algae Corallina pilulifera for Biocatalytic Halogenation. (n.d.).

- Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry. (2017).

- Structural Insights into the Mechanism of a Vanadium-Dependent Bromoperoxidase Enabled by High-Resolution Cryo-EM. (2024). Catalysis | ChemRxiv | Cambridge Open Engage.

- Bromotyrosine-derivatives isolated from the marine sponge Aiolochroia crassa. (n.d.).

- The metabolism and de-bromination of bromotyrosine in vivo. (2016). PubMed.

- Ohshiro, T., et al. (2004). Modification of halogen specificity of a vanadium-dependent bromoperoxidase. PMC - NIH.

- Wever, R., et al. (2018).

- Bioactive bromotyrosine derivatives from the Pacific marine sponge Suberea clavata (Pulitzer-Finali, 1982). (2021). Horizon IRD.

- Nonenzymatic preparative-scale synthesis of dityrosine and 3-bromotyrosine. (2004). USDA ARS.

- Carter-Franklin, J. N., & Butler, A. (2004).

- Dibromotyrosine and histamine derivatives from the tropical marine sponge Aplysina sp. (2010). PubMed.

- Alternative and Efficient Extraction Methods for Marine-Derived Compounds. (n.d.). PMC - NIH.

- Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. (n.d.).

- Dibromotyrosine. (n.d.). Wikipedia.

- Dibromotyrosine and Histamine Derivatives from the Tropical Marine Sponge Aplysina sp. (n.d.).

- Further dibromotyrosine-derived metabolites from the marine sponge Aplysina caissara. (n.d.).

- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).

Sources

- 1. THE MARINE BROMOTYROSINE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Presence of Bromotyrosine Alkaloids in Marine Sponges Is Independent of Metabolomic and Microbiome Architectures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aeroplysinin-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Aeroplysinin-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 3,5-dibromo-L-tyrosine | C9H9Br2NO3 | CID 67532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Modification of halogen specificity of a vanadium-dependent bromoperoxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Marine Vanadium-Dependent Haloperoxidases, Their Isolation, Characterization, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Vanadium haloperoxidase-catalyzed bromination and cyclization of terpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Halogenated aromatic amino acid 3,5-dibromo-D: -tyrosine produces beneficial effects in experimental stroke and seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dibromotyrosine and histamine derivatives from the tropical marine sponge Aplysina sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to 3,5-Dibromotyrosine: A Specific Biomarker for Eosinophil-Driven Oxidative Stress

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of 3,5-dibromotyrosine (DiBrY) as a specific biomarker for oxidative stress mediated by eosinophils. We will delve into the biochemical origins of DiBrY, its clinical relevance, and the rigorous analytical methodologies required for its accurate quantification.

Introduction: The "Molecular Fingerprint" of Eosinophil Activation

In the complex landscape of oxidative stress biomarkers, specificity is paramount. While many markers indicate general oxidative damage, this compound and its precursor, 3-bromotyrosine (BrY), stand out as highly specific products of eosinophil peroxidase (EPO) activity.[1][2][3] Activated eosinophils, key players in allergic inflammatory disorders like asthma, release EPO, which harnesses the body's own bromide ions to generate potent brominating oxidants.[4][5] These oxidants react with protein tyrosine residues, leaving a stable covalent modification—a "molecular fingerprint"—in the form of brominated tyrosines.[4][6][7] The detection and quantification of DiBrY thus provide a direct window into eosinophil-dependent tissue injury, offering significant potential for diagnostics and therapeutic monitoring.[1][8]

The Biochemical Provenance of this compound

Understanding the formation pathway of DiBrY is critical to appreciating its specificity as a biomarker. The process is a two-stage cascade initiated by immune cell activation.

Stage 1: Enzymatic Generation of Hypobromous Acid (HOBr) Upon activation during an inflammatory response (e.g., an allergic reaction), eosinophils release the heme enzyme Eosinophil Peroxidase (EPO) from their granules.[2][3] In the presence of hydrogen peroxide (H₂O₂), also generated during the oxidative burst, EPO catalyzes the oxidation of bromide ions (Br⁻).[8][9][10]

EPO-Catalyzed Reaction: H₂O₂ + Br⁻ + H⁺ → HOBr + H₂O

A crucial aspect of EPO's function is its profound preference for bromide over chloride as a substrate, despite chloride being over 1,000 times more abundant in physiological fluids.[4][6] While myeloperoxidase (MPO) from neutrophils preferentially utilizes chloride to produce hypochlorous acid (HOCl), EPO is uniquely efficient at generating HOBr at physiological halide levels.[2][11] This enzymatic selectivity is the foundation of DiBrY's biomarker specificity for eosinophil activity.

Stage 2: Protein Tyrosine Bromination The hypobromous acid (HOBr) generated by EPO is a powerful, yet relatively stable, brominating agent. It diffuses from the enzymatic site and reacts non-enzymatically with susceptible targets, most notably the phenolic ring of tyrosine residues within proteins. This reaction leads to the sequential formation of 3-bromotyrosine and, subsequently, this compound.[2][3][8]

The following diagram illustrates the complete pathway from eosinophil activation to the formation of DiBrY.

Caption: Biochemical pathway of this compound formation.

Analytical Methodologies: A Guide to Accurate Quantification

The robust measurement of DiBrY requires a meticulous analytical approach to ensure that the results are accurate and free from artifacts. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its unparalleled sensitivity and specificity.[12][13][14]

Sample Preparation: The Foundation of Quality Data

The objective of sample preparation is to release DiBrY from its parent protein, remove interfering matrix components, and concentrate the analyte for analysis.

Step-by-Step Protocol for Sample Preparation:

-

Protein Hydrolysis (Critical Step):

-

Rationale: DiBrY exists covalently bound to proteins. Acid hydrolysis is required to break the peptide bonds and liberate the free amino acid. The choice of acid is critical.

-

Protocol:

-

To a delipidated and desalted protein pellet (from plasma, tissue homogenate, etc.), add 0.5 mL of 4 N methanesulfonic acid supplemented with 1% phenol.

-

Causality: Methanesulfonic acid is a non-halogenated acid. Using hydrochloric acid (HCl) or hydrobromic acid (HBr) is strongly discouraged as trace oxidant contaminants can cause artificial bromination of native tyrosine during the heating process, leading to falsely elevated results.[15]

-

Degas the mixture under vacuum and seal the reaction vessel under an argon blanket to create an inert atmosphere, preventing oxidative side reactions.

-

Incubate at 100-110°C for 24 hours.

-

Cool the sample and neutralize with an equivalent amount of NaOH.

-

-

-

Solid-Phase Extraction (SPE) for Cleanup and Concentration:

-

Rationale: The neutralized hydrolysate contains high salt concentrations and other amino acids that can interfere with LC-MS/MS analysis. SPE is used to desalt the sample and enrich for DiBrY.

-

Protocol:

-

Condition a C18 SPE cartridge with 1-2 column volumes of methanol, followed by 1-2 column volumes of 0.1% trifluoroacetic acid (TFA) in water.

-

Acidify the neutralized hydrolysate with TFA and load it onto the conditioned cartridge.

-

Wash the cartridge with 2-3 column volumes of 0.1% TFA to remove salts and hydrophilic impurities.

-

Elute the analytes (including DiBrY) with 1-2 column volumes of a methanol/water solution (e.g., 50:50 v/v) containing 0.1% TFA.[13]

-

Dry the eluate under a stream of nitrogen or by vacuum centrifugation.

-

-

LC-MS/MS Analysis: The Gold Standard

Stable isotope dilution LC-MS/MS provides the most accurate quantification by correcting for matrix effects and variations in sample recovery.[14]

Step-by-Step Protocol for LC-MS/MS Analysis:

-

Sample Reconstitution & Internal Standard Spiking:

-

Reconstitute the dried sample extract in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 0.1% formic acid in water).

-

Add a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₉-3,5-Dibromotyrosine). This standard is chemically identical to the analyte but mass-shifted, allowing it to be distinguished by the mass spectrometer.

-

-

Liquid Chromatography (LC) Separation:

-

Rationale: To separate DiBrY from other components, including isomeric compounds.

-

Typical Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.[16]

-

Gradient: A typical gradient might run from 10% B to 95% B over 5-7 minutes to elute DiBrY.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-20 µL.

-

-

-

Tandem Mass Spectrometry (MS/MS) Detection:

-

Rationale: Provides two levels of mass filtering for exceptional specificity. A precursor ion (matching the molecular weight of DiBrY) is selected and fragmented, and a specific product ion is monitored.

-

Typical Parameters:

-

Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The table below lists the characteristic mass transitions for DiBrY and its labeled internal standard.

-

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Rationale |

| This compound (DiBrY) | 337.9 / 339.9 | 291.9 / 293.9 | The precursor ions represent the [M+H]⁺ isotopic pattern for a molecule with two bromine atoms. The product ion corresponds to the neutral loss of formic acid (HCOOH, 46 Da).[17][18] |

| ¹³C₉-3,5-Dibromotyrosine (Internal Standard) | 346.9 / 348.9 | 300.9 / 302.9 | Mass-shifted by +9 Da due to the nine ¹³C atoms. The fragmentation pattern is identical. |

The entire analytical workflow is summarized in the following diagram.

Caption: Standard analytical workflow for DiBrY quantification.

Data Interpretation and Clinical Context

The output of the LC-MS/MS analysis is a ratio of the peak area of endogenous DiBrY to the peak area of the known amount of internal standard. This ratio is used to calculate the absolute concentration by referencing a calibration curve prepared with known standards.

| Disease Context | Finding | Significance |

| Allergen-Induced Asthma | >10-fold increase in 3-bromotyrosine in bronchoalveolar lavage (BAL) fluid after allergen challenge in asthmatics compared to controls.[4][5] | Demonstrates a direct link between allergen exposure, eosinophil activation, and localized oxidative damage in the lungs. |

| Eosinophilic Esophagitis (EoE) | Elevated plasma levels of bromotyrosine are being investigated as a less invasive alternative to endoscopy for monitoring disease activity.[19] | Offers potential for a blood-based biomarker to manage a chronic inflammatory condition. |

| Healthy Individuals | Baseline levels of chlorinated tyrosines are detectable, but brominated versions are typically lower, reflecting the relative activities of MPO and EPO.[14][20] | Establishes a physiological baseline against which pathological increases can be measured. |

Conclusion and Future Directions

This compound is a robust and highly specific biomarker of eosinophil-mediated oxidative stress. Its formation is directly tied to the unique substrate preference of eosinophil peroxidase, making it an invaluable tool for investigating diseases with a clear eosinophilic pathology. The validated LC-MS/MS methodology detailed here provides the necessary rigor for its accurate quantification in complex biological matrices.

For drug development professionals, DiBrY serves as a powerful pharmacodynamic biomarker. It can be used to demonstrate target engagement for therapies aimed at inhibiting eosinophil activation or EPO function, providing quantitative evidence of a drug's biological effect directly at the site of inflammation. As analytical methods become more routine, the clinical utility of DiBrY in diagnosing, stratifying, and monitoring patients with eosinophilic disorders is poised to expand significantly.

References

- Sabir, M., Tan, Y. Y., Aris, A., & Mani, A. R. (2019). The role of endogenous bromotyrosine in health and disease. Free Radical Research, 53(9-10), 1019-1034. [Link]

- Wu, W., Chen, Y., d'Avignon, A., & Hazen, S. L. (1999). 3-Bromotyrosine and this compound are major products of protein oxidation by eosinophil peroxidase: potential markers for eosinophil-dependent tissue injury in vivo. Biochemistry, 38(12), 3538-3548. [Link]

- Domigan, N. Z., Charlton, T. S., Duncan, M. W., Winterbourn, C. C., & Kettle, A. J. (1999). 3-Bromotyrosine and this compound are major products of protein oxidation by eosinophil peroxidase: potential markers for eosinophil-dependent tissue injury in vivo. Biochemistry, 38(12), 3538-48. [Link]

- Wu, W., Samoszuk, M. K., Comhair, S. A., et al. (2000). Eosinophils generate brominating oxidants in allergen-induced asthma.

- Northwest Life Science Specialties, LLC. (n.d.).

- Thomas, E. L., Bozeman, P. M., & Learn, D. B. (1995). Oxidation of bromide by the human leukocyte enzymes myeloperoxidase and eosinophil peroxidase. Formation of bromamines. The Journal of biological chemistry, 270(7), 2906–2913. [Link]

- Bhattacharjee, S., et al. (2019). An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis.

- Thomas, E. L., Bozeman, P. M., & Learn, D. B. (1995). Oxidation of Bromide by the Human Leukocyte Enzymes Myeloperoxidase and Eosinophil Peroxidase: FORMATION OF BROMAMINES.

- Wu, W., Samoszuk, M. K., Comhair, S. A., et al. (2000). Eosinophils generate brominating oxidants in allergen-induced asthma.

- National Center for Biotechnology Information. (n.d.). This compound.

- Kato, Y., Mori, M., & Makino, Y. (2007). Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry. Journal of clinical biochemistry and nutrition, 40(1), 53–60. [Link]

- Sabir, M., Tan, Y. Y., Aris, A., & Mani, A. R. (2019). The role of endogenous bromotyrosine in health and disease.

- Wu, W., Chen, Y., d'Avignon, A., & Hazen, S. L. (1999). 3-Bromotyrosine and this compound Are Major Products of Protein Oxidation by Eosinophil Peroxidase: Potential Markers for Eosinophil-Dependent Tissue Injury in Vivo. American Chemical Society. [Link]

- Odobasic, D., et al. (2019). Myeloperoxidase and Eosinophil Peroxidase Inhibit Endotoxin Activity and Increase Mouse Survival in a Lipopolysaccharide Lethal Dose 90% Model.

- National Center for Biotechnology Information. (n.d.). 3,5-dibromo-L-tyrosine.

- Heinecke, J. W., et al. (2004). Nonenzymatic preparative-scale synthesis of dityrosine and 3-bromotyrosine. USDA ARS. [Link]

- Davies, M. J., & Kettle, A. J. (2003). Bromination and chlorination reactions of myeloperoxidase at physiological concentrations of bromide and chloride.

- Kettle, A. J., & Winterbourn, C. C. (2001). Substrates and products of eosinophil peroxidase. Biochemical Journal, 358(Pt 2), 549–556. [Link]

- Wu, W., Chen, Y., d'Avignon, A., & Hazen, S. L. (1999). Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine.

- Mani, A. R., et al. (2019). The metabolism of 3,5-di-bromotyrosine and 3-bromotyrosine in vivo.

- Wu, W., Samoszuk, M. K., Comhair, S. A., et al. (2000). Eosinophils generate brominating oxidants in allergen-induced asthma. PMC. [Link]

- Wu, W., et al. (2000). Eosinophils generate brominating oxidants in allergen-induced asthma.

- Chem-Impex International. (n.d.). D-3,5-Dibromotyrosine. Chem-Impex. [Link]

- Bhattacharjee, S., et al. (2019). An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis. Analytical Methods, 11(45), 5749-5755. [Link]

- Johnson, C. H., et al. (2016). Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Whole Blood, Serum and Plasma by Isotope Dilution HPLC-MS-MS. Journal of analytical toxicology, 40(7), 544–552. [Link]

- Snyder, S. E., & Smith, M. E. (2013). Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. Amino acids, 44(2), 529–532. [Link]

- Chen, H. J., & Wang, Y. J. (2008). Simultaneous detection and quantification of 3-nitrotyrosine and 3-bromotyrosine in human urine by stable isotope dilution liquid chromatography tandem mass spectrometry. Toxicology letters, 181(1), 31–39. [Link]

- Wesołowski, K., et al. (2021). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. Metabolites, 11(12), 822. [Link]

- Snyder, S. E., & Smith, M. E. (2013). Preparation of 3-bromo-l-tyrosine and 3,5-dibromo-l-tyrosine. Semantic Scholar. [Link]

- Malencik, D. A., & Anderson, S. R. (1996). Dityrosine as a product of oxidative stress and fluorescent probe. Amino acids, 10(3), 233-47. [Link]

- Wesołowski, K., et al. (2021). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period.

- Davies, M. J. (2016). Exploring oxidative modifications of tyrosine: An update on mechanisms of formation, advances in analysis and biological consequences.

Sources

- 1. The role of endogenous bromotyrosine in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Bromotyrosine and this compound are major products of protein oxidation by eosinophil peroxidase: potential markers for eosinophil-dependent tissue injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. JCI - Eosinophils generate brominating oxidants in allergen-induced asthma [jci.org]

- 5. researchgate.net [researchgate.net]

- 6. Eosinophils generate brominating oxidants in allergen-induced asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. content-assets.jci.org [content-assets.jci.org]

- 8. Spotlight on Protein Oxidation: Dibromtyrosine [nwlifescience.com]

- 9. Oxidation of bromide by the human leukocyte enzymes myeloperoxidase and eosinophil peroxidase. Formation of bromamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Substrates and products of eosinophil peroxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simultaneous detection and quantification of 3-nitrotyrosine and 3-bromotyrosine in human urine by stable isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. This compound | C9H9Br2NO3 | CID 10833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 3,5-dibromo-L-tyrosine | C9H9Br2NO3 | CID 67532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Whole Blood, Serum and Plasma by Isotope Dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 3,5-Dibromotyrosine in the Eosinophil Peroxidase Pathway: From Formation to Biomarker

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Eosinophils are key players in inflammatory responses, particularly in allergic diseases and parasitic infections. A central element of their effector function is the enzyme eosinophil peroxidase (EPO), which generates potent reactive brominating species. This guide provides a detailed examination of the EPO pathway, focusing on the formation and significance of 3,5-dibromotyrosine (DiBrY), a stable end-product of protein oxidation. We will explore the biochemical mechanism of its creation, its validation as a highly specific biomarker for eosinophil activation, the analytical methods for its quantification, and its implications in the pathophysiology of diseases such as asthma. This document serves as a technical resource for professionals engaged in inflammation research and the development of therapeutics targeting eosinophil-mediated pathologies.

Introduction: Eosinophils and the Oxidative Burst

Eosinophils are granulocytic leukocytes integral to the innate immune system, known for their role in combating helminth infections and modulating allergic reactions.[1] Upon activation at sites of inflammation, eosinophils release the contents of their cytoplasmic granules, including a host of cytotoxic proteins and enzymes.[2] A key component of this release is the enzyme Eosinophil Peroxidase (EPO), which constitutes a significant portion of the granule protein content.[3]

Activation of eosinophils triggers a "respiratory burst," where a membrane-bound NADPH oxidase produces superoxide, which rapidly dismutates to hydrogen peroxide (H₂O₂).[4] This H₂O₂ serves as the primary substrate for EPO, initiating a powerful oxidative pathway that contributes to both host defense and, in cases of chronic inflammation, significant tissue damage.[4][5]

The Eosinophil Peroxidase (EPO) Catalytic Pathway

EPO is a heme peroxidase that amplifies the oxidizing potential of H₂O₂ by utilizing halides as co-substrates.[6][7] While several halides can be used, EPO exhibits a distinct preference. At physiological concentrations of halides in plasma (approximately 100 mM Chloride [Cl⁻] and 20-100 µM Bromide [Br⁻]), EPO preferentially utilizes bromide to generate potent brominating oxidants.[4][8][9] This selectivity is a critical feature that distinguishes it from myeloperoxidase (MPO) found in neutrophils, which predominantly uses chloride to produce chlorinating species.[8][10]

The core reaction is the two-electron oxidation of bromide by H₂O₂ to form hypobromous acid (HOBr):

H₂O₂ + Br⁻ + H⁺ → HOBr + H₂O [4]

HOBr is a highly reactive species. In the complex biological milieu, it can react with primary amines to form longer-lived N-bromoamines, which also act as effective brominating agents.[6][11] This "funneling" of reactive bromine through N-bromoamines enhances the efficiency of subsequent reactions with target molecules.[11][12]

Caption: EPO Catalytic Pathway for this compound Formation.

Formation of this compound: A Specific Molecular Fingerprint

The reactive brominating species generated by the EPO system, primarily HOBr and N-bromoamines, readily attack electron-rich aromatic structures. Protein tyrosine residues are a major endogenous target for these oxidants.[6][11] The reaction results in the covalent modification of the tyrosine phenolic ring, forming stable ring-brominated adducts: 3-bromotyrosine (BrY) and this compound (DiBrY).[6][8][11]

The formation of these brominated tyrosines is a key event. Unlike the transient nature of the initial reactive oxidants, BrY and DiBrY are stable products.[13] This stability allows them to accumulate in tissues and biological fluids, serving as a historical record or a "molecular fingerprint" of eosinophil activation and EPO-mediated oxidative damage.[8][14] Crucially, because EPO so strongly prefers bromide over the much more abundant chloride, the detection of BrY and DiBrY provides a specific marker for eosinophil activity, distinguishing it from neutrophil-driven inflammation which produces 3-chlorotyrosine.[8][10]

This compound as a Biomarker of Eosinophil-Mediated Pathology

The specificity of DiBrY to the EPO pathway makes it an invaluable biomarker for diseases characterized by eosinophilic inflammation. Elevated levels of brominated tyrosines have been directly correlated with eosinophil infiltration and disease severity in various conditions.

Key Disease Associations:

-

Asthma: Allergen challenge in asthmatic individuals leads to a significant, greater than 10-fold increase in 3-bromotyrosine content in bronchoalveolar lavage (BAL) fluid, which corresponds with intense eosinophil infiltration.[4][8][14] Urinary bromotyrosine has also been shown to measure asthma control and predict exacerbations in children.[15]

-

Eosinophilic Esophagitis (EoE): As a chronic, eosinophil-driven disease of the esophagus, EoE is another condition where bromotyrosine serves as a potential biomarker of eosinophil activation.[3]

-

Other Inflammatory Conditions: The presence of DiBrY is also being investigated in ischemia-reperfusion injury and other conditions where eosinophils contribute to the pathology.[15]

| Disease State | Sample Type | Finding | Reference |

| Allergen-Induced Asthma | Bronchoalveolar Lavage (BAL) | >10-fold increase in 3-bromotyrosine post-allergen challenge. | [8][14] |

| Childhood Asthma | Urine | Levels correlate with asthma control and predict exacerbations. | [15] |

| Stable Asthma | Sputum | 2-fold median increase in this compound vs. controls. | [3] |

Analytical Methodologies for Detection and Quantification

The reliable detection and quantification of DiBrY require highly sensitive and specific analytical techniques due to its low physiological concentrations. Isotope dilution mass spectrometry is the gold standard methodology.

Core Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior specificity and sensitivity for quantifying modified amino acids in complex biological matrices like plasma, BAL fluid, and urine.[16] The method involves separating the analyte of interest from other matrix components using liquid chromatography, followed by ionization and detection using a tandem mass spectrometer operating in multiple-reaction monitoring (MRM) mode.[16]

Caption: General workflow for LC-MS/MS quantification of DiBrY.

Experimental Protocol: Quantification of this compound in Human Urine by LC-MS/MS

This protocol provides a representative workflow. Note: This is a model protocol and must be fully validated in the user's laboratory.

1. Materials and Reagents:

- This compound (DiBrY) analytical standard.[17]

- Stable isotope-labeled internal standard (e.g., ¹³C₉-¹⁵N₁-DiBrY).

- LC-MS grade water, acetonitrile, and formic acid.

- Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange).

- Human urine samples.

2. Sample Preparation:

- Thaw frozen urine samples on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet debris.

- To 500 µL of supernatant, add the internal standard to a final concentration of 50 nM.

- Acidify the sample with 10 µL of 10% formic acid.

3. Solid Phase Extraction (SPE):

- Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

- Load the acidified urine sample onto the cartridge.

- Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

- Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

4. LC-MS/MS Analysis:

- Liquid Chromatography:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: 5% B to 95% B over 8 minutes.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

- Tandem Mass Spectrometry:

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- MRM Transitions:

- DiBrY: Precursor ion (Q1) m/z 339.9 → Product ion (Q3) m/z 293.9 (Example transition, must be optimized).[18][19]

- Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.

- Dwell time, collision energy, and other MS parameters must be optimized for the specific instrument.

5. Data Analysis and Quantification:

- Generate a standard curve by analyzing known concentrations of the DiBrY standard.

- Calculate the peak area ratio of the analyte to the internal standard for all samples and standards.

- Quantify the concentration of DiBrY in the urine samples by interpolating their peak area ratios from the standard curve.

- Normalize results to urinary creatinine concentration to account for variations in urine dilution.[16]

Broader Implications and Therapeutic Targeting

The role of the EPO pathway and its product, DiBrY, extends beyond being a passive biomarker. The generation of brominating oxidants is a direct mechanism of tissue injury.[6] This pathway contributes to airway hyper-responsiveness and epithelial damage in asthma.[2] Furthermore, EPO-generated oxidants can modify other biomolecules, including nucleic acids, leading to the formation of potentially mutagenic products like 5-bromouracil, suggesting a role in inflammation-driven mutagenesis.[9][20]

This understanding opens a clear therapeutic avenue: the inhibition of eosinophil peroxidase. Selective EPX inhibitors are being investigated as a novel class of drugs for eosinophilic diseases.[5] By binding to the active site of the EPO enzyme, these inhibitors aim to prevent the production of reactive brominating species, thereby reducing inflammation and tissue damage without broadly suppressing the immune system.[5] The quantification of DiBrY could serve as a critical pharmacodynamic biomarker in clinical trials for these inhibitors, providing direct evidence of target engagement and biochemical efficacy.

Conclusion

This compound is more than a mere metabolic byproduct; it is a specific and stable molecular indicator of the eosinophil peroxidase pathway's activity. Its formation is a direct consequence of EPO's unique preference for bromide, providing a specific fingerprint to track eosinophil-mediated oxidative damage in vivo. For researchers and drug developers, DiBrY serves as a robust biomarker for patient stratification, disease monitoring, and assessing the efficacy of novel EPO inhibitors. A thorough understanding of its formation and detection is essential for advancing the treatment of asthma, EoE, and other devastating eosinophilic disorders.

References

- Wu, W., Chen, Y., d'Avignon, A., & Hazen, S. L. (1999). 3-Bromotyrosine and this compound are major products of protein oxidation by eosinophil peroxidase: potential markers for eosinophil-dependent tissue injury in vivo. Biochemistry, 38(12), 3538–3548. [Link]

- Patsnap Synapse. (2024). What are EPX inhibitors and how do they work?.

- Heinecke, J. W. (2000). Eosinophil-dependent bromination in the pathogenesis of asthma.

- Henderson, J. P., Byun, J., Williams, M. V., & Heinecke, J. W. (2001). The eosinophil peroxidase-hydrogen peroxide-bromide system of human eosinophils generates 5-bromouracil, a mutagenic thymine analogue. Biochemistry, 40(8), 2353–2360. [Link]

- Wikipedia contributors. (2023). Eosinophil peroxidase. Wikipedia, The Free Encyclopedia. [Link]

- Domigan, N. M., Charlton, T. S., Duncan, M. W., Winterbourn, C. C., & Kettle, A. J. (1999). 3-Bromotyrosine and this compound Are Major Products of Protein Oxidation by Eosinophil Peroxidase: Potential Markers for Eosinophil-Dependent Tissue Injury in Vivo. Biochemistry, 38(12), 3538-3548. [Link]

- Wu, W., Samoszuk, M. K., Comhair, S. A., et al. (2000). Eosinophils generate brominating oxidants in allergen-induced asthma.

- Kettle, A. J., Clark, B. M., & Winterbourn, C. C. (2004). Mechanism of nitrite oxidation by eosinophil peroxidase: implications for oxidant production and nitration by eosinophils. The Biochemical journal, 381(Pt 2), 489–496. [Link]

- Wu, W., Samoszuk, M. K., Comhair, S. A., et al. (2000). Eosinophils generate brominating oxidants in allergen-induced asthma.

- Henderson, J. P., Byun, J., & Heinecke, J. W. (2001). Bromination of deoxycytidine by eosinophil peroxidase: A mechanism for mutagenesis by oxidative damage of nucleotide precursors. Proceedings of the National Academy of Sciences, 98(4), 1631-1636. [Link]

- Salm, M. (2022). Eosinophil Production and Function. MSD Manual Professional Version. [Link]

- Mani, A. R., Al-Zamil, M. Z., Al-Subaiea, G. M., & Al-Ghamdi, S. A. (2016). The metabolism of 3,5-di-bromotyrosine and 3-bromotyrosine in vivo.

- Taylor & Francis Online. (n.d.). Eosinophil peroxidase – Knowledge and References. Taylor & Francis. [Link]

- Wu, W., Chen, Y., d'Avignon, A., & Hazen, S. L. (1999). 3-Bromotyrosine and this compound Are Major Products of Protein Oxidation by Eosinophil Peroxidase: Potential. American Chemical Society. [Link]

- Northwest Life Science Specialties, LLC. (n.d.).

- Wu, W., Samoszuk, M. K., Comhair, S. A., et al. (2000). Eosinophils generate brominating oxidants in allergen-induced asthma.

- Mani, A. R., & Al-Zamil, M. Z. (2020). The role of endogenous bromotyrosine in health and disease. SciSpace. [Link]

- Kato, Y., Mori, H., Kitamura, K., et al. (2012). Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry. Journal of clinical biochemistry and nutrition, 50(1), 57–63. [Link]

- Mani, A. R., & Al-Zamil, M. Z. (2020). The role of endogenous bromotyrosine in health and disease.

- National Center for Biotechnology Information. (n.d.). 3,5-dibromo-L-tyrosine. PubChem Compound Summary for CID 67532. [Link]

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 10833. [Link]

- Löscher, W., Sills, G. J., & White, H. S. (2011). Halogenated aromatic amino acid 3,5-dibromo-D: -tyrosine produces beneficial effects in experimental stroke and seizures. Amino acids, 40(4), 1151–1158. [Link]

- Tsikas, D. (2017). 3-Nitrotyrosine quantification methods: Current concepts and future challenges. Journal of proteomics, 154, 1–11. [Link]

Sources

- 1. Eosinophil Production and Function - Hematology and Oncology - MSD Manual Professional Edition [msdmanuals.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. scispace.com [scispace.com]

- 4. Eosinophil-dependent bromination in the pathogenesis of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are EPX inhibitors and how do they work? [synapse.patsnap.com]

- 6. 3-Bromotyrosine and this compound are major products of protein oxidation by eosinophil peroxidase: potential markers for eosinophil-dependent tissue injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Eosinophil peroxidase - Wikipedia [en.wikipedia.org]

- 8. Eosinophils generate brominating oxidants in allergen-induced asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bromination of deoxycytidine by eosinophil peroxidase: A mechanism for mutagenesis by oxidative damage of nucleotide precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JCI - Eosinophils generate brominating oxidants in allergen-induced asthma [jci.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. ovid.com [ovid.com]

- 15. Spotlight on Protein Oxidation: Dibromtyrosine [nwlifescience.com]

- 16. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. 3,5-dibromo-L-tyrosine | C9H9Br2NO3 | CID 67532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. This compound | C9H9Br2NO3 | CID 10833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. The eosinophil peroxidase-hydrogen peroxide-bromide system of human eosinophils generates 5-bromouracil, a mutagenic thymine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and Stability of 3,5-Dibromotyrosine: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromotyrosine (DiBrY), a halogenated derivative of L-tyrosine, is a critical biomarker for eosinophil-mediated oxidative stress and a valuable building block in pharmaceutical research.[1][2] Understanding its solubility and stability in aqueous buffer systems is paramount for its accurate quantification in biological matrices and for the development of stable formulations. This guide provides an in-depth analysis of the physicochemical properties of this compound, explores its solubility and stability profiles under various conditions, and details robust methodologies for its assessment. By synthesizing theoretical principles with practical, field-proven protocols, this document serves as an essential resource for researchers working with this important molecule.

Core Physicochemical Properties and Their Implications

A molecule's solution behavior is dictated by its fundamental physicochemical properties. For this compound, the interplay between its ionizable groups and the hydrophobic bromine atoms is key.

1.1. Molecular Structure and Ionization States

This compound possesses three ionizable functional groups: a carboxylic acid, an α-amino group, and a phenolic hydroxyl group. The protonation state of these groups is pH-dependent and governs the molecule's net charge, which in turn profoundly impacts its solubility and potential for intermolecular interactions. The reported pKa values for this compound are approximately 2.17 for the carboxylic acid, 6.45 for the phenolic hydroxyl, and 7.60 for the amino group.[3]

The pH-dependent equilibrium of this compound's ionization states can be visualized as follows:

Caption: pH-dependent ionization states of this compound.

This behavior is the causal basis for its variable solubility. The lowest solubility is expected at the isoelectric point (pI), where the net charge is zero. In contrast, solubility increases significantly at pH values where the molecule is predominantly in a charged, anionic state (pH > 8) or cationic state (pH < 2).

1.2. Key Physicochemical Data

A summary of essential properties for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₉Br₂NO₃ | [4] |

| Molecular Weight | 338.98 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| pKa Values (25°C) | pKa₁ (Carboxyl): ~2.17pKa₂ (Phenol): ~6.45pKa₃ (Amine): ~7.60 | [3] |

| Predicted XLogP3 | -0.4 | [5] |

| Solid State Storage | 4°C, stored under nitrogen | [4] |

Solubility Profile in Aqueous Buffers

The aqueous solubility of this compound is generally low, a characteristic attributed to the hydrophobic nature of the two bromine atoms on the phenyl ring. This necessitates careful selection of buffer systems for experimental and formulation work.

2.1. Factors Influencing Solubility

-

pH: As predicted by its pKa values, pH is the most critical factor. Solubility is minimal in the pH range of ~2.2 to ~6.4, where the zwitterionic form with low net charge dominates. To achieve higher concentrations, buffers with pH > 8 are recommended to ensure the molecule is in its more soluble anionic form.

-

Buffer Species: While the primary effect is pH, the buffer species itself can have minor effects. It is crucial to ensure the buffer components do not interact with or degrade the analyte. Phosphate, borate, and Tris buffers are common choices.

-

Ionic Strength: The effect of ionic strength on the solubility of small molecules like this compound is generally less pronounced than for proteins, but high salt concentrations can lead to "salting out" and reduced solubility.[6]

-

Temperature: Solubility typically increases with temperature, although this can be a double-edged sword, as higher temperatures may accelerate degradation.

2.2. Quantitative Solubility Data

Direct quantitative solubility data for this compound in various buffers is not extensively published. However, data from closely related halogenated tyrosines can provide valuable estimates. For instance, 3,5-diiodo-L-tyrosine has a reported solubility of approximately 0.3 mg/mL in PBS (pH 7.2) .[7] Given the similarities in structure, a comparable low-milligram-per-milliliter solubility is expected for this compound in neutral buffers.

For practical purposes, a stock solution can be prepared in an organic solvent like DMSO, where solubility is significantly higher (approximately 12.5 mg/mL with heating), and then diluted into the desired aqueous buffer.[8] When doing so, it is critical to ensure the final concentration of the organic solvent is low enough to not interfere with the experiment.[7]

| Solvent/Buffer | Expected Solubility | Comments |

| DMSO | ~12.5 mg/mL | Heating may be required.[8] |

| PBS (pH 7.2) | Low (~0.3 mg/mL estimate) | Based on 3,5-diiodo-L-tyrosine analogue.[7] |

| Aqueous Base (e.g., pH 9-10) | Moderate to High | Increased solubility due to deprotonation to anionic forms. |

| Aqueous Acid (e.g., pH < 2) | Moderate | Increased solubility due to protonation to cationic form.[4] |

Stability Profile and Degradation Pathways

This compound is a relatively stable molecule in its solid form when stored properly.[4] However, in solution, its stability is influenced by several factors, and understanding these is key to preventing analytical errors and ensuring formulation integrity.

3.1. Factors Influencing Stability

-

Temperature: As with most chemical reactions, degradation rates increase with temperature. For long-term storage, frozen solutions (-20°C or -80°C) are strongly recommended.[9] Vendor data suggests stability for at least 1 month at -20°C and 6 months at -80°C in solution.[9]

-

Light Exposure (Photostability): Tyrosine and its derivatives are susceptible to photo-oxidation.[10] Exposure to light, particularly UV wavelengths, can provide the energy to generate reactive oxygen species that may modify the molecule. Therefore, solutions should be protected from light by using amber vials or covering containers with foil.

-

pH: While pH is manipulated to enhance solubility, highly acidic or basic conditions can promote hydrolysis or other degradation pathways over extended periods. The optimal pH for stability must be determined experimentally but is often near neutrality, creating a trade-off with solubility.

-

Oxidizing Agents: As a product of protein oxidation, this compound itself can be further oxidized.[1] Contact with reactive oxygen species, metal ions (which can catalyze oxidation), or other oxidizing agents should be minimized. The use of chelating agents like EDTA in buffers can be a valid strategy to sequester metal ions.

Experimental Protocols and Methodologies

To ensure data integrity, standardized, self-validating protocols must be employed.

4.1. Protocol: Equilibrium Solubility Assessment (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of this compound in a specific buffer.

Workflow Diagram:

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired test buffer in a glass vial. The solid should be in excess to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for a sufficient duration (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

-